2'-O-Methyluridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

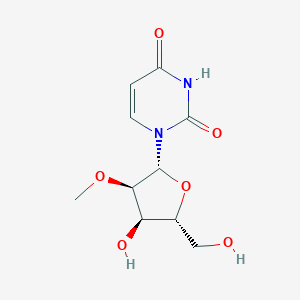

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUXMRMBWZCMEN-ZOQUXTDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943959 |

Source

|

| Record name | 4-Hydroxy-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-76-3 |

Source

|

| Record name | 2′-O-Methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-METHYLURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/399VZB6TMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-O-Methyluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2'-O-Methyluridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Structure, Properties, Synthesis, and Biological Significance of a Key Modified Nucleoside

Abstract

2'-O-Methyluridine (2'-OMe-U) is a naturally occurring modified nucleoside that plays a critical role in the structure, stability, and function of RNA. As a fundamental component of ribosomal RNA (rRNA) and transfer RNA (tRNA) in various organisms, its significance extends to the development of RNA-based therapeutics, including antisense oligonucleotides, small interfering RNAs (siRNAs), and mRNA vaccines. The presence of a methyl group at the 2'-hydroxyl position of the ribose sugar confers unique properties, such as increased nuclease resistance and modulation of innate immune responses. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, synthesis methodologies, and the pivotal role of this compound in biological pathways, with a particular focus on its interaction with the innate immune system.

Chemical Structure and Identification

This compound is a pyrimidine nucleoside, structurally analogous to uridine, with the key distinction of a methyl group ether-linked to the 2'-hydroxyl group of the ribose moiety. This modification significantly alters the sugar pucker conformation and the overall properties of the nucleoside.

Systematic Name (IUPAC): 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione[1][2]

Chemical Identifiers:

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₆ | [2][3][4] |

| Molecular Weight | 258.23 g/mol | [2][5] |

| CAS Number | 2140-76-3 | [3][4] |

| SMILES | CO[C@H]1--INVALID-LINK--NC2=O)CO">C@@HO | [6][7] |

| InChI Key | SXUXMRMBWZCMEN-ZOQUXTDFSA-N | [3][6][8] |

Physicochemical Properties

The methylation at the 2' position imparts distinct physical and chemical characteristics to this compound compared to its unmodified counterpart.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [4][8] |

| Melting Point | 154-156 °C | [8] |

| Solubility | Soluble in DMSO and Methanol (slightly). Soluble in DMF (20 mg/ml) and PBS (pH 7.2) (10 mg/ml). Ethanol: Slightly soluble. | [3][8] |

| Optical Rotation | [α]D²⁰ = +40° to +44° | [4] |

| UV Maximum (λmax) | 263 nm | [3] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been developed. A common approach involves the selective methylation of the 2'-hydroxyl group of a suitably protected uridine derivative.

Protocol: Synthesis via N³-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine

This protocol is adapted from established methodologies for selective 2'-O-methylation.

Materials:

-

3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine (TIPDS-uridine)

-

Benzoyl chloride

-

Triethylamine

-

N,N-Dimethylacetamide (DMA)

-

Methyl iodide (CH₃I)

-

Silver(I) oxide (Ag₂O)

-

Benzene

-

Ammonium hydroxide (NH₄OH) solution

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

-

N³-Benzoylation:

-

Dissolve TIPDS-uridine in N,N-dimethylacetamide.

-

Add triethylamine to the solution.

-

Slowly add benzoyl chloride and stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction to isolate the N³-benzoylated derivative.

-

-

2'-O-Methylation:

-

Dissolve the N³-benzoyl-TIPDS-uridine in benzene.

-

Add silver(I) oxide and methyl iodide.

-

Heat the mixture (e.g., to 40°C) and stir overnight.

-

Monitor the reaction for the formation of the N³-benzoyl-2'-O-methyl derivative.

-

After the reaction is complete, filter the mixture and concentrate the filtrate.

-

-

Deprotection:

-

Treat the resulting product with a dilute solution of ammonium hydroxide to remove the benzoyl group.

-

Subsequently, use a dilute solution of hydrochloric acid to remove the TIPDS protecting group.

-

Monitor the deprotection steps by TLC.

-

-

Purification:

-

Purify the crude this compound using column chromatography (e.g., silica gel) to obtain the final product.

-

Characterize the purified compound by NMR and mass spectrometry to confirm its identity and purity.

-

Incorporation into Oligonucleotides

This compound phosphoramidite is the key building block for incorporating this modified nucleoside into synthetic RNA oligonucleotides using an automated DNA/RNA synthesizer.

Protocol Outline: Solid-Phase Synthesis of 2'-O-Methylated RNA

-

Phosphoramidite Synthesis: Convert the synthesized this compound into its 5'-dimethoxytrityl (DMT), 3'-phosphoramidite derivative. This involves protecting the 5'-hydroxyl with a DMT group and reacting the 3'-hydroxyl with a phosphitylating agent.

-

Solid-Phase Oligonucleotide Synthesis:

-

The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) in an automated synthesizer.

-

The synthesis cycle consists of four main steps: a. Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain. b. Coupling: Addition of the this compound phosphoramidite to the free 5'-hydroxyl of the chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

These steps are repeated for each nucleotide to be added to the sequence.

-

-

Deprotection and Purification:

-

After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a suitable deprotection solution (e.g., concentrated ammonium hydroxide and/or methylamine).

-

The crude oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC).

-

Biological Significance and Applications

This compound is a ubiquitous modification in cellular RNA, contributing to the fine-tuning of RNA function. Its incorporation into synthetic oligonucleotides has become a cornerstone of RNA therapeutics.

-

Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of endo- and exonucleases, significantly increasing the stability of RNA molecules in biological fluids. This is a critical feature for the development of RNA-based drugs.

-

Increased Binding Affinity: The conformational preference of the 2'-O-methylated ribose for the C3'-endo pucker, which is characteristic of A-form RNA helices, can lead to increased thermal stability and binding affinity of modified oligonucleotides to their complementary RNA targets.

-

Modulation of Innate Immunity: A key role of 2'-O-methylation in endogenous RNA is to serve as a molecular signature of "self" to the innate immune system. Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) 7 and 8, leading to an inflammatory response. The presence of 2'-O-methylated nucleosides abrogates this recognition, thus preventing an unwanted immune reaction to self-RNA and allowing for the safe use of synthetic RNA therapeutics.[3][4]

Role in Toll-Like Receptor Signaling

The innate immune system has evolved to detect pathogen-associated molecular patterns (PAMPs), including foreign RNA. Toll-like receptors (TLRs) located in endosomes, such as TLR7 and TLR8, are crucial sensors of single-stranded viral RNA. The recognition of unmodified RNA by these receptors triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. 2'-O-methylation of RNA serves as a key mechanism to differentiate self-RNA from foreign RNA, thereby preventing an autoimmune response.

As depicted in the diagram, unmodified single-stranded RNA is recognized by TLR7 and TLR8, initiating a downstream signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons. In contrast, 2'-O-methylated RNA is not recognized by these receptors, thus preventing the activation of this inflammatory pathway.

Conclusion

This compound is a modified nucleoside of profound importance in both fundamental RNA biology and the burgeoning field of RNA therapeutics. Its unique chemical structure confers enhanced stability and allows for the evasion of the innate immune system, properties that are highly desirable in the design of next-generation nucleic acid-based drugs. A thorough understanding of its properties, synthesis, and biological roles is therefore essential for researchers and professionals engaged in drug development and molecular biology. The continued exploration of this compound and other RNA modifications will undoubtedly pave the way for novel therapeutic strategies and a deeper comprehension of the intricate world of RNA.

References

- 1. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]

- 3. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an optimized 2′-O-methylated trinucleotide RNA motif inhibiting Toll-like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

The Ubiquitous Mark: A Technical Guide to 2'-O-Methyluridine in tRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and regulating cellular processes. Among the more than 100 known modifications, 2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common. This technical guide provides an in-depth exploration of a specific 2'-O-methylated nucleoside, 2'-O-Methyluridine (Um), focusing on its discovery, natural occurrence in tRNA, and the methodologies used for its detection and quantification. We delve into the enzymatic machinery responsible for Um formation, its functional significance in tRNA structure and decoding, and its emerging role in cellular stress responses and human disease. This guide is intended to be a comprehensive resource for researchers in epitranscriptomics, RNA biology, and drug development, providing detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this crucial tRNA modification.

Discovery and Natural Occurrence of this compound in tRNA

The existence of modified nucleosides in RNA has been known for over half a century, with 2'-O-methylation being one of the earliest discovered and most widespread modifications.[1] this compound (Um) is found in a variety of RNA molecules, including ribosomal RNA (rRNA), small nuclear RNA (snRNA), and most notably, transfer RNA (tRNA) across all domains of life: Archaea, Bacteria, and Eukaryota.[1][2]

In tRNA, Um can be found at several positions, with a notable presence in the anticodon loop, particularly at the wobble position (position 34), and in the D-loop.[1][3] The presence and position of Um are often specific to certain tRNA isoacceptors and organisms, highlighting its role in fine-tuning tRNA function.

The Enzymatic Machinery: TRM7/FTSJ1 Family

The site-specific installation of the methyl group on the 2'-hydroxyl of uridine is catalyzed by a highly conserved family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In yeast (Saccharomyces cerevisiae), this enzyme is known as Trm7, while its human homolog is FTSJ1.[4][5] These enzymes are responsible for 2'-O-methylation at positions 32 and 34 of the tRNA anticodon loop.[4][5] The activity of FTSJ1 is crucial, as mutations in the FTSJ1 gene have been linked to non-syndromic X-linked intellectual disability (NSXLID), demonstrating the vital role of tRNA 2'-O-methylation in neuronal development and function.[4][5]

Quantitative Analysis of this compound in tRNA

Quantifying the stoichiometry of Um at specific sites within the tRNA pool is essential for understanding its regulatory roles. Several techniques have been developed for this purpose, ranging from traditional chromatographic methods to high-throughput sequencing approaches.

Summary of Quantitative Data

The following table summarizes the known locations and, where available, the relative abundance of 2'-O-methylated uridine (and other 2'-O-methylated nucleosides for context) in various tRNA species. It is important to note that the level of modification can be dynamic and change in response to cellular conditions such as stress.[6][7][8]

| Organism | tRNA Species | Position | Modification | Quantitative Level/Comment |

| Escherichia coli | tRNALeu(UAG) | 34 | cmnm⁵Um | Frequently present at the wobble position.[1] |

| Saccharomyces cerevisiae | tRNAPhe(GAA) | 32, 34 | Cm, Gm | Lack of Trm7 results in the absence of these modifications.[4] |

| Saccharomyces cerevisiae | Various tRNAs | Multiple | Cm, Um | Levels of Cm increase in response to hydrogen peroxide stress, while they decrease or are unaffected by other stressors like methylmethane sulfonate (MMS) and arsenite.[6][7][9] |

| Homo sapiens | tRNAPhe(GAA) | 32, 34 | Cm, Gm | Nearly complete lack of Cm32 and Gm34 in NSXLID patients with FTSJ1 loss-of-function mutations.[4] |

| Homo sapiens | tRNAArg(UCG) | 32 | Cm | Identified as a target of FTSJ1.[10] |

| Homo sapiens | tRNAGln(CUG) | 32 | Cm | Identified as a target of FTSJ1.[10] |

| Homo sapiens | tRNAGly(CCC) | 32 | Um | Identified as a target of FTSJ1.[10] |

| Drosophila melanogaster | tRNAPhe(GAA) | 32, 34 | Cm, Gm | Methylated by two distinct Trm7 homologs, CG5220 (at C32) and CG7009 (at G34).[11] |

| Drosophila melanogaster | tRNATrp(CCA) | 32, 34 | Cm, Gm | Methylated by CG5220 and CG7009.[11] |

| Drosophila melanogaster | tRNALeu(CAA) | 32, 34 | Cm, Gm | Methylated by CG5220 and CG7009.[11] |

Experimental Protocols

Accurate detection and quantification of Um in tRNA require specialized experimental procedures. This section provides detailed methodologies for tRNA purification and two key analytical techniques: RiboMethSeq and Mass Spectrometry.

Purification of tRNA

High-purity tRNA is a prerequisite for accurate downstream analysis.

Protocol for tRNA Purification from Eukaryotic Cells [11]

-

Total RNA Extraction: Lyse cells using a suitable method (e.g., TRIzol reagent) and perform total RNA extraction according to the manufacturer's protocol.

-

High-Molecular-Weight RNA Precipitation:

-

Resuspend the total RNA pellet in RNase-free water.

-

Add LiCl to a final concentration of 0.8 M.

-

Incubate overnight at 4°C to precipitate high-molecular-weight RNAs (rRNA, mRNA).

-

-

Small RNA Precipitation:

-

Centrifuge to pellet the high-molecular-weight RNA and carefully transfer the supernatant to a new tube.

-

Add two volumes of 100% ethanol to the supernatant.

-

Incubate at -20°C for at least 2 hours to precipitate small RNAs (including tRNA).

-

-

tRNA Enrichment:

-

Centrifuge to pellet the small RNAs.

-

Wash the pellet twice with 70% ethanol.

-

Resuspend the pellet in RNase-free water.

-

For further purification and isolation of specific tRNA isoacceptors, affinity purification using a 5'-biotinylated complementary oligonucleotide can be performed.[11]

-

RiboMethSeq for 2'-O-Methylation Mapping and Quantification

RiboMethSeq is a high-throughput sequencing method adapted for the quantitative analysis of 2'-O-methylation in RNA.[1][12][13]

Protocol for tRNA RiboMethSeq [1][12]

-

Alkaline Fragmentation:

-

Take 50-100 ng of purified tRNA in a final volume of 5 µL of RNase-free water.

-

Add 5 µL of 100 mM sodium carbonate buffer (pH 10.2).

-

Incubate at 95°C for a time optimized to generate fragments in the 20-40 nucleotide range. The duration is critical and needs to be empirically determined.

-

-

3'-End Dephosphorylation:

-

Add Antarctic Phosphatase to the fragmented RNA and incubate according to the manufacturer's instructions to remove the 3'-phosphate groups.

-

-

Library Preparation:

-

Perform 3'-end ligation with a pre-adenylated linker using T4 RNA Ligase 2, truncated.

-

Perform 5'-end phosphorylation with T4 Polynucleotide Kinase.

-

Perform 5'-end ligation with a second linker using T4 RNA Ligase 1.

-

-

Reverse Transcription and PCR Amplification:

-

Reverse transcribe the ligated fragments into cDNA using a reverse transcriptase.

-

Amplify the cDNA library using PCR with primers complementary to the linker sequences.

-

-

High-Throughput Sequencing:

-

Sequence the prepared library on an Illumina platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference tRNA sequences.

-

The 5'-ends of the sequencing reads correspond to the nucleotide following a 2'-O-methylated residue, which is resistant to alkaline hydrolysis.

-

Calculate a "methylation score" for each position by quantifying the number of reads starting at that position relative to the total coverage.

-

Mass Spectrometry for Quantification of Modified Nucleosides

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the direct quantification of modified nucleosides in RNA.[14][15][16]

Protocol for LC-MS Analysis of tRNA Modifications [14][15]

-

tRNA Hydrolysis:

-

Digest 1-5 µg of purified tRNA to nucleosides using a cocktail of enzymes, typically including Nuclease P1 followed by bacterial alkaline phosphatase or phosphodiesterase I.

-

-

Chromatographic Separation:

-

Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

-

-

Mass Spectrometric Detection and Quantification:

-

Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Identify and quantify each modified nucleoside based on its specific precursor-to-product ion transition and retention time, established using synthetic standards.

-

Normalize the quantity of the modified nucleoside to the quantity of one or more of the four canonical nucleosides (A, C, G, U).

-

Signaling Pathways and Logical Relationships

The levels of tRNA modifications, including Um, are not static but are dynamically regulated in response to cellular cues, particularly stress. This suggests the existence of signaling pathways that modulate the activity of tRNA modifying enzymes.

tRNA Modifications in the Cellular Stress Response

Exposure to various stressors, such as oxidative agents (e.g., hydrogen peroxide), alkylating agents (e.g., MMS), and nutrient deprivation, leads to distinct changes in the tRNA modification landscape.[6][7][8] This "reprogramming" of tRNA modifications is thought to be a mechanism for translational control, allowing for the selective translation of codon-biased mRNAs that encode for critical stress response proteins.[6][7][17] For instance, in S. cerevisiae, hydrogen peroxide exposure leads to an increase in Cm levels, while MMS exposure does not.[6][7] This differential regulation implies that distinct signaling pathways, activated by specific stressors, converge on tRNA modifying enzymes.

Biogenesis of Anticodon Loop Modifications

The modifications in the tRNA anticodon loop often occur in a hierarchical and interdependent manner. For example, the 2'-O-methylation at positions 32 and 34 by FTSJ1/Trm7 can be a prerequisite for subsequent modifications at adjacent positions, such as the formation of wybutosine (yW) at position 37 in tRNAPhe.[4][5]

Experimental Workflow for Um Detection

The process of identifying and quantifying this compound in tRNA involves a series of interconnected experimental and analytical steps.

Conclusion and Future Directions

This compound is a fundamentally important modification of tRNA, contributing to its structural stability, decoding properties, and regulatory functions. The development of advanced analytical techniques has begun to unravel the complexity of its occurrence and the dynamic nature of its regulation. The link between defects in Um biogenesis and human diseases like NSXLID underscores the critical need for a deeper understanding of its roles in cellular physiology and pathology.

Future research should focus on:

-

Expanding the quantitative map of Um: A comprehensive, organism-wide, and tRNA-specific quantitative map of Um will be invaluable.

-

Elucidating the signaling pathways: Identifying the specific kinases, phosphatases, and other signaling molecules that regulate the activity of FTSJ1/Trm7 in response to different stimuli is a key next step.

-

Therapeutic potential: Given the involvement of FTSJ1 in intellectual disability, exploring strategies to modulate its activity or compensate for its deficiency could offer new therapeutic avenues.

This guide provides a solid foundation for researchers to build upon, offering the necessary background, data, and protocols to explore the multifaceted world of this compound in tRNA.

References

- 1. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genes.atspace.org [genes.atspace.org]

- 3. Modification of the wobble uridine in bacterial and mitochondrial tRNAs reading NNA/NNG triplets of 2-codon boxes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defects in tRNA anticodon loop 2'-O-methylation are implicated in non-syndromic X-linked intellectual disability due to mutations in FTSJ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs | EMBO Reports [link.springer.com]

- 6. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress [dspace.mit.edu]

- 7. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diverse cell stresses induce unique patterns of tRNA up- and down-regulation: tRNA-seq for quantifying changes in tRNA copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress | PLOS Genetics [journals.plos.org]

- 10. biorxiv.org [biorxiv.org]

- 11. tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. pnas.org [pnas.org]

- 17. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 2'-O-Methyluridine in Archaea: A Technical Guide

Abstract

The 2'-O-methylation of uridine (Um) is a critical post-transcriptional modification in archaeal transfer RNA (tRNA) and ribosomal RNA (rRNA), contributing to the structural stability and function of these essential molecules, particularly in the extreme environments inhabited by many archaeal species. This technical guide provides an in-depth exploration of the biosynthesis of 2'-O-methyluridine in archaea, focusing on the primary enzymatic machinery, the box C/D small ribonucleoprotein (sRNP) complex. We detail the components of this system, the reaction mechanism, and provide a consolidated overview of experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating archaeal RNA modification, with potential applications in drug development targeting these unique pathways.

Introduction

Post-transcriptional modifications of RNA are ubiquitous across all domains of life, expanding the functional capacity of RNA molecules beyond their primary sequence. In archaea, these modifications are particularly diverse and abundant, playing a crucial role in adaptation to extreme temperatures, salinity, and pH. One of the most prevalent modifications is the methylation of the 2'-hydroxyl group of ribose, which enhances the conformational rigidity of the RNA backbone and protects against thermal degradation.[1]

This guide focuses specifically on the biosynthesis of this compound (Um), a modification found at several positions in archaeal tRNAs and rRNAs. The primary pathway for this modification is catalyzed by a ribonucleoprotein complex known as the box C/D sRNP. This machinery utilizes a guide RNA to ensure site-specific methylation, a feature that distinguishes it from many stand-alone methyltransferase enzymes. Understanding this pathway is fundamental to comprehending archaeal gene expression and offers potential targets for novel antimicrobial agents.

The Biosynthesis Pathway of this compound

The formation of this compound in archaea is a multi-component process primarily orchestrated by the box C/D sRNP. This complex recognizes and modifies specific uridine residues within target RNA molecules.

Key Components of the Pathway

The biosynthesis of this compound is dependent on the coordinated action of several molecular components:

-

Substrate RNA: The RNA molecule containing the target uridine residue. This can be a pre-tRNA, mature tRNA, or rRNA. Specific examples include the pre-tRNATrp in Haloferax volcanii, which contains a target uridine at position 39 (U39)[2], and the tRNATrp in Thermococcus kodakarensis, with a this compound at position 20 (U20).[3]

-

Box C/D sRNP: This ribonucleoprotein complex is the catalytic heart of the pathway and consists of:

-

Box C/D sRNA: A small guide RNA, typically 50-70 nucleotides in length, that provides the specificity for the methylation reaction.[4] It contains two conserved sequence motifs, box C (RUGAUGA) and box D (CUGA), and their internal counterparts, box C' and box D'.[4] The sRNA possesses one or two guide regions, which are complementary to the sequence surrounding the target uridine in the substrate RNA.[5][6]

-

Fibrillarin (aFib): The catalytic subunit of the complex, responsible for the methyltransferase activity.[4] Fibrillarin homologues are conserved across archaea and eukaryotes.[7]

-

Nop5 (Nop56/58 homolog): A core protein that forms a dimer and is essential for the structural integrity and assembly of the sRNP complex.[8]

-

L7Ae: An RNA-binding protein that recognizes and binds to the k-turn structures formed by the box C/D and C'/D' motifs of the sRNA, initiating the assembly of the sRNP.[4][9]

-

-

S-adenosyl-L-methionine (SAM): The methyl donor molecule that provides the methyl group for the 2'-O-methylation reaction.[10]

The Catalytic Mechanism

The biosynthesis of this compound proceeds through a series of ordered steps:

-

sRNP Assembly: The L7Ae protein binds to the k-turn motifs of the box C/D sRNA. This is followed by the recruitment of the Nop5 dimer and finally the fibrillarin methyltransferase to form the active sRNP complex.[9] In some archaea, this assembly process is temperature-dependent.[9]

-

Substrate Recognition: The guide region(s) of the sRNA within the assembled sRNP base-pair with the complementary sequence on the target RNA molecule. This positions the target uridine residue at the active site of the fibrillarin enzyme. The site of methylation is precisely determined by the "N+5 rule," where the nucleotide to be modified is the one base-paired with the fifth nucleotide upstream of the D or D' box in the guide RNA.[5]

-

Methyl Transfer: Fibrillarin catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of the target uridine's ribose. This reaction produces this compound and S-adenosyl-L-homocysteine (SAH).

-

Product Release: The modified RNA and SAH are released from the sRNP complex, which can then engage in further rounds of catalysis.

Quantitative Data

While the qualitative aspects of this compound biosynthesis are well-established, specific quantitative data, particularly enzyme kinetics for uridine methylation by archaeal box C/D sRNPs, are limited in the current literature. The available data primarily focuses on other methyltransferases or does not specify the nucleotide substrate. However, quantitative analysis of tRNA modifications, including this compound, has been achieved through techniques like HPLC-coupled mass spectrometry.[11][12]

Table 1: Known this compound Sites in Archaeal tRNA

| Archaeal Species | RNA | Position of this compound | Reference |

| Haloferax volcanii | pre-tRNATrp | U39 | [13][14] |

| Thermococcus kodakarensis | tRNATrp | U20 | [3] |

| Sulfolobus acidocaldarius | 16S rRNA | U52 | [15] |

Table 2: General Kinetic Parameters for an Archaeal tRNA Methyltransferase (Trm10)

Note: This data is for a guanosine/adenosine methyltransferase and is provided as a general reference for the order of magnitude of kinetic parameters for archaeal tRNA methyltransferases.

| Substrate | KM (µM) | kcat (min-1) | Reference |

| tRNA-G | 0.23 ± 0.04 | 0.19 ± 0.01 | [16] |

| tRNA-A | 0.28 ± 0.04 | 0.10 ± 0.01 | [16] |

| SAM (with tRNA-G) | 3.6 ± 0.9 | 0.17 ± 0.01 | [16] |

| SAM (with tRNA-A) | 1.8 ± 0.5 | 0.09 ± 0.01 | [16] |

Experimental Protocols

This section provides an overview of key experimental protocols for studying the biosynthesis of this compound in archaea. These are generalized protocols and may require optimization for specific archaeal species and sRNP complexes.

In Vitro Transcription of tRNA and sRNA

The production of unmodified tRNA and sRNA transcripts is a prerequisite for in vitro reconstitution and methylation assays.

Protocol: In Vitro Transcription of Archaeal tRNA

-

Template Preparation:

-

Synthesize a DNA oligonucleotide template corresponding to the desired tRNA sequence, preceded by a T7 RNA polymerase promoter.

-

Alternatively, amplify the tRNA gene from genomic DNA using PCR with a forward primer containing the T7 promoter sequence.[5]

-

-

Transcription Reaction:

-

Combine the DNA template, rNTPs, T7 RNA polymerase, and a suitable transcription buffer.

-

Incubate at 37°C for 2-4 hours.

-

-

Purification:

-

Treat the reaction mixture with DNase I to remove the DNA template.

-

Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE), phenol-chloroform extraction, and ethanol precipitation.[1]

-

Purification of Recombinant sRNP Proteins

The core proteins of the box C/D sRNP (Fibrillarin, Nop5, and L7Ae) can be expressed recombinantly in E. coli and purified.

Protocol: Purification of His-tagged Archaeal Proteins

-

Expression:

-

Clone the genes for Fibrillarin, Nop5, and L7Ae into an expression vector with a hexahistidine (His6) tag.

-

Transform the vectors into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

-

Lysis:

-

Harvest the cells by centrifugation and resuspend in a lysis buffer.

-

Lyse the cells by sonication.

-

-

Purification:

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an imidazole gradient.

-

Further purify the protein by size-exclusion chromatography.[3]

-

In Vitro Reconstitution and Methylation Assay

This protocol allows for the assembly of the active sRNP complex and the subsequent measurement of its methyltransferase activity.

Protocol: Box C/D sRNP Methylation Assay

-

sRNP Assembly:

-

Combine the purified Fibrillarin, Nop5, and L7Ae proteins with the in vitro transcribed box C/D sRNA in an assembly buffer.

-

Incubate at a temperature optimal for the specific archaeal proteins (e.g., 55-70°C for thermophiles) to allow for complex formation.[15]

-

-

Methylation Reaction:

-

Add the in vitro transcribed target tRNA and radiolabeled [3H]-S-adenosyl-L-methionine to the assembled sRNP.

-

Incubate at the optimal temperature for the desired time.

-

-

Analysis:

Quantitative Analysis of this compound

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of modified nucleosides in RNA.

Protocol: LC-MS Analysis of this compound

-

tRNA Isolation:

-

Isolate total RNA from archaeal cells.

-

Purify the tRNA fraction using methods such as HPLC.[11]

-

-

Enzymatic Digestion:

-

Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[17]

-

-

LC-MS Analysis:

Conclusion and Future Directions

The biosynthesis of this compound in archaea is a fascinating example of RNA-guided enzymatic modification. The box C/D sRNP complex provides a versatile platform for the site-specific methylation of a wide range of RNA substrates, contributing significantly to the stability and function of the archaeal transcriptome. While the fundamental pathway has been elucidated, further research is needed to fully understand the nuances of this process.

Future research should focus on:

-

Obtaining detailed kinetic data for the methylation of specific uridine residues by various archaeal box C/D sRNPs to better understand their catalytic efficiency and substrate specificity.

-

Investigating the regulatory mechanisms that control the expression and assembly of box C/D sRNPs in response to environmental changes.

-

Exploring the full range of tRNA and rRNA substrates for this compound across a wider diversity of archaeal species.

-

Leveraging the unique aspects of this pathway for drug development , particularly in the context of pathogenic archaea or as a model for targeting similar pathways in other organisms.

This technical guide provides a solid foundation for researchers entering this exciting field and highlights the key methodologies required to further unravel the complexities of archaeal RNA modification.

References

- 1. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A di-sRNP Structure for Archaeal Box C/D sRNPs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR resonance assignments of the archaeal ribosomal protein L7Ae in the apo form and bound to a 25 nt RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Conservation of Archaeal C/D Box sRNA-Guided RNA Modifications [frontiersin.org]

- 5. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. A transfer RNA methyltransferase with an unusual domain composition catalyzes 2′-O-methylation at position 6 in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a small tRNA‐binding protein that interacts with the archaeal proteasome complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ehime-u.ac.jp [research.ehime-u.ac.jp]

- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Box C/D RNA-Guided 2′-O Methylations and the Intron of tRNATrp Are Not Essential for the Viability of Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Box C/D RNA-guided 2'-O methylations and the intron of tRNATrp are not essential for the viability of Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Probing the structure and function of an archaeal C/D-box methylation guide sRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. academic.oup.com [academic.oup.com]

The Guardian of the Message: 2'-O-Methyluridine's Role in Fortifying RNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Contributions of 2'-O-Methyluridine to RNA Stability and Structural Integrity.

In the intricate world of molecular biology, the subtle modification of RNA nucleotides can have profound consequences for their function and fate. Among these modifications, the methylation of the 2'-hydroxyl group of uridine, creating this compound (Um), stands out as a critical determinant of RNA stability and structure. This naturally occurring modification, found in various RNA species including tRNA, rRNA, snRNA, and mRNA, offers a strategic advantage for both endogenous RNA molecules and synthetic RNA-based therapeutics. This technical guide delves into the core principles of how this compound enhances RNA stability, influences its three-dimensional structure, and the experimental methodologies used to probe these characteristics.

Enhancing RNA Stability: A Two-Fold Defense

The incorporation of this compound into an RNA strand provides a robust defense against degradation and thermal denaturation through two primary mechanisms: increased resistance to nucleases and enhanced thermal stability.

Bolstering Resistance to Nuclease Degradation

One of the most significant advantages conferred by 2'-O-methylation is the increased resistance to enzymatic degradation by nucleases. The methyl group at the 2' position acts as a steric shield, hindering the access of nuclease active sites to the phosphodiester backbone. This protection is particularly effective against single-stranded endonucleases. DNA oligonucleotides containing 2'-O-methyl modifications have been shown to be 5- to 10-fold less susceptible to DNases than their unmodified counterparts. This enhanced stability is crucial for the longevity of RNA molecules within the cellular environment and is a key feature in the design of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, to prolong their half-life and improve their efficacy.

Increasing Thermal Stability

This compound significantly contributes to the thermal stability of RNA duplexes. The methyl group favors a C3'-endo conformation of the ribose sugar, which is the characteristic pucker found in A-form RNA helices. This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to a more stable structure. Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol. This increased stability is reflected in a higher melting temperature (Tm), the temperature at which half of the duplex dissociates. For instance, the methylation of the 2'-OH group of every uridine in a 14-mer RNA duplex (UOMe14/AOH14) increased the Tm by 12°C compared to the unmodified duplex.

Shaping RNA Structure: The Conformational Influence of this compound

The structural impact of this compound extends beyond simple stabilization. By biasing the ribose pucker towards the C3'-endo conformation, it reinforces the canonical A-form helical structure of RNA duplexes. This conformational preference can influence RNA-protein interactions and the overall three-dimensional architecture of complex RNA molecules. For example, in the context of siRNA, the placement of 2'-O-methyl modifications can affect the interaction with the Argonaute-2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC). Furthermore, studies on mammalian 5.8S rRNA have shown that 2'-O-methylation at a specific uridine residue can restrict the molecule to a more open conformation, potentially influencing its interaction with 28S rRNA.

Data Presentation: Quantitative Impact of this compound

The following tables summarize the quantitative effects of this compound on RNA stability.

Table 1: Effect of this compound on RNA Thermal Stability (Tm)

| RNA Duplex | Modification | Tm (°C) | ΔTm per modification (°C) | Reference |

| 14-mer U/A duplex | Unmodified (UOH14/AOH14) | 24 | - | |

| 14-mer U/A duplex | All Uridines 2'-O-methylated (UOMe14/AOH14) | 36 | +0.86 | |

| 12-mer oligonucleotide | Single central 2'-OMe-m³U | Reduction of 8-12 | -8 to -12 | |

| anti-renilla siRNA duplex (si-1) | Unmodified | - | - | |

| anti-renilla siRNA duplex | Single 2'-OMe-m³U incorporation | Consistent decrease | Variable |

Table 2: Nuclease Resistance Conferred by this compound

| Oligonucleotide Type | Modification | Nuclease Type | Observation | Reference |

| Oligonucleotides | 2'-O-alkyl-m³U | 3'- and 5'-exonucleases | Improved half-life compared to 2'-fluoro and 2'-OMe | |

| siRNA strands | 2'-OMe-m³U and 2'-OEt-m³U | Human serum nucleases | Slightly improved half-lives | |

| DNA oligonucleotides | 2'-O-Methyl | DNases | 5- to 10-fold less susceptible to degradation | |

| Oligonucleotides | 2'-O-Methyl | Single-stranded endonucleases | Prevents attack |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and analysis of RNA containing this compound.

Synthesis of this compound Modified RNA

Method: Solid-Phase Phosphoramidite Chemistry

This is the standard method for synthesizing custom RNA oligonucleotides, including those with modified bases like this compound.

Protocol Overview:

-

Support Preparation: The synthesis starts with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

DMT Removal (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The next phosphoramidite monomer (in this case, a this compound phosphoramidite) is activated by an activator (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling steps. This is typically done using acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, commonly an iodine solution.

-

Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired RNA sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed using a basic solution (e.g., a mixture of ammonia and methylamine).

-

Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Analysis of RNA Stability

4.2.1. Thermal Denaturation (UV-Melting) Analysis

Method: UV-Visible Spectrophotometry

This technique is used to determine the melting temperature (Tm) of an RNA duplex.

Protocol Overview:

-

Sample Preparation: The purified, complementary RNA strands (one of which may contain this compound) are annealed in a suitable buffer (e.g., sodium phosphate buffer with NaCl).

-

Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller is used.

-

Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased at a controlled rate (e.g., 0.5-1.0 °C/minute).

-

Data Analysis: As the temperature increases, the RNA duplex "melts" into single strands, causing an increase in absorbance (hyperchromicity). The Tm is the temperature at which the absorbance is halfway between the minimum (fully duplexed) and maximum (fully melted) values. This is determined by finding the maximum of the first derivative of the melting curve.

4.2.2. Nuclease Degradation Assay

Method: Gel Electrophoresis or Fluorescence-Based Assays

These assays are used to assess the resistance of RNA to nuclease degradation.

Protocol Overview (Gel-Based):

-

RNA Labeling: The RNA oligonucleotide (with and without this compound) is typically labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Incubation: The labeled RNA is incubated with a source of nucleases (e.g., human serum, cell lysate) at a physiological temperature (e.g., 37°C) for various time points.

-

Reaction Quenching: The degradation reaction is stopped at each time point by adding a quenching buffer (e.g., containing EDTA and a loading dye).

-

Gel Electrophoresis: The samples are run on a denaturing polyacrylamide gel to separate the RNA fragments by size.

-

Visualization and Quantification: The gel is visualized (e.g., by autoradiography or fluorescence imaging), and the amount of intact, full-length RNA at each time point is quantified to determine the rate of degradation and the half-life of the oligonucleotide.

Analysis of RNA Structure

4.3.1. Circular Dichroism (CD) Spectroscopy

Method: Circular Dichroism Spectropolarimetry

CD spectroscopy is a powerful technique for analyzing the secondary structure of RNA in solution.

Protocol Overview:

-

Sample Preparation: The purified RNA is dissolved in a suitable buffer that is transparent in the far-UV region.

-

Instrumentation: A CD spectropolarimeter is used to measure the differential absorption of left and right circularly polarized light by the RNA sample.

-

Data Acquisition: CD spectra are typically recorded in the far-UV range (e.g., 190-320 nm) at a controlled temperature.

-

Data Analysis: The resulting CD spectrum provides a characteristic signature of the RNA's secondary structure. An A-form helix, typical for RNA duplexes, exhibits a positive peak around 260-270 nm, a negative peak around 210 nm, and a crossover near 240 nm. The presence of this compound, which stabilizes the A-form helix, is expected to enhance these characteristic spectral features.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: 2D NMR Spectroscopy (e.g., NOESY, TOCSY)

NMR provides high-resolution structural information about RNA molecules in solution, including the conformation of the ribose sugar.

Protocol Overview:

-

Sample Preparation: A highly concentrated and pure sample of the RNA (often isotopically labeled with 13C and/or 15N) is prepared in a suitable NMR buffer.

-

Instrumentation: A high-field NMR spectrometer is required.

-

Data Acquisition: A series of 2D NMR experiments are performed to assign the resonances of the different protons in the RNA molecule and to measure through-space proximities (NOESY) and through-bond connectivities (TOCSY).

-

Data Analysis: The analysis of the NMR data, particularly the coupling constants of the ribose protons, can directly determine the sugar pucker conformation. The presence of this compound is confirmed by the observation of a C3'-endo pucker, which is characteristic of this modification.

Mandatory Visualizations

Signaling Pathway: RNA-Induced Silencing Complex (RISC) Pathway

The following diagram illustrates the key steps in the RNA interference (RNAi) pathway, where siRNAs containing modifications like this compound play a crucial role in enhancing stability and efficacy.

Experimental Workflow: In Vitro siRNA Gene Silencing Assay

The following diagram outlines a typical experimental workflow to assess the gene-silencing efficacy of siRNAs, including those modified with this compound.

Conclusion

This compound is a subtle yet powerful modification that plays a pivotal role in the stability and structural integrity of RNA. Its ability to confer nuclease resistance and enhance thermal stability makes it an invaluable tool in the development of RNA-based therapeutics. For researchers and drug development professionals, a thorough understanding of the biochemical properties of this compound and the experimental techniques used to characterize its effects is essential for the rational design of more stable and efficacious RNA molecules. The continued exploration of this and other RNA modifications will undoubtedly pave the way for the next generation of RNA-based diagnostics and therapies.

An In-depth Technical Guide to the Biochemical and Physical Properties of 2'-O-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyluridine (2'-OMe-U) is a naturally occurring modified nucleoside, a derivative of uridine, that features a methyl group attached to the 2'-hydroxyl group of the ribose sugar. This seemingly subtle modification imparts significant and advantageous properties to RNA molecules, making it a focal point in nucleic acid research and the development of RNA-based therapeutics. Its presence in various cellular RNAs, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA), underscores its fundamental role in cellular processes.[1][2][3] This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, detailed experimental protocols for its analysis, and its functional implications in biological systems and therapeutic applications.

Physicochemical Properties

This compound is a white to off-white solid, and its key physical and chemical properties are summarized below.[4][5]

Structural and General Properties

| Property | Value | Reference |

| CAS Number | 2140-76-3 | [4][6] |

| Molecular Formula | C₁₀H₁₄N₂O₆ | [4][6] |

| Molecular Weight | 258.23 g/mol | [6][7] |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | [1][7] |

| Appearance | White to Off-white Powder/Solid | [4][5][8] |

| Storage Temperature | 2-8°C or -20°C for long-term stability | [4][5][9] |

Quantitative Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | 154-156 °C | [4][5] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [4][5] |

| pKa (Predicted) | 9.39 ± 0.10 | [4] |

| Maximum UV Absorbance (λmax) | 261 nm (in Methanol), 263 nm | [4][9][10] |

| Optical Rotation ([α]D20) | +40 to +44° (c=2, H₂O) | [8][10] |

| Solubility | ||

| Water | Soluble | [10] |

| PBS (pH 7.2) | ~10 mg/mL | [9] |

| DMSO | ~12 mg/mL | [9] |

| Dimethylformamide (DMF) | ~20 mg/mL | [9] |

| Methanol | Slightly Soluble | [4][5] |

| Ethanol | Slightly Soluble | [9] |

Biochemical Properties and Functional Significance

The primary biochemical significance of 2'-O-methylation lies in its profound impact on the structure, stability, and function of RNA.

Enhanced Nuclease Resistance

The presence of the 2'-O-methyl group provides steric hindrance that protects the adjacent phosphodiester bond from cleavage by endo- and exonucleases. This increased resistance to enzymatic degradation is a critical attribute for the therapeutic application of RNA molecules, such as in siRNA and mRNA vaccines, as it prolongs their half-life in biological fluids.

Increased Thermal Stability of RNA Duplexes

This compound, when incorporated into an RNA strand, biases the sugar pucker conformation towards the C3'-endo form, which is characteristic of A-form helices found in RNA duplexes.[4] This pre-organization of the ribose ring reduces the entropic penalty of duplex formation, leading to an increase in the thermal stability (melting temperature, Tₘ) of RNA:RNA and RNA:DNA duplexes.

Modulation of RNA Structure and Interactions

The 2'-O-methyl group can influence the local RNA structure and its interactions with proteins. While it enhances the stability of canonical A-form helices, it can also modulate the conformational dynamics of more flexible regions of RNA, such as internal loops and bulges.[4] This can have significant functional consequences for RNA-protein interactions and the overall biological activity of the RNA molecule.

Role in mRNA Vaccines and Therapeutics

In the context of mRNA vaccines, the incorporation of modified nucleosides like N1-methylpseudouridine (a related but different modification) has been pivotal in reducing the innate immunogenicity of in vitro transcribed mRNA and enhancing its translational efficiency.[11][12][13][14][15] While N1-methylpseudouridine has been a primary focus, the principles of using modified nucleosides to improve mRNA stability and reduce immune recognition are broadly applicable, and 2'-O-methyl modifications are extensively used in RNA therapeutics for their stability-enhancing properties.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a standard melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[16][17][18]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[16][19][20]

-

Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.[16]

-

Measurement: A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[16]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.[16]

Solubility Assay (Shake-Flask Method)

This protocol determines the kinetic solubility of this compound in a specific buffer, such as PBS.

Protocol:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a highly soluble solvent like DMSO (e.g., 20 mM).[21]

-

Incubation: A small volume of the DMSO stock solution is added to a larger volume of the aqueous buffer (e.g., PBS) in a microcentrifuge tube or well of a microplate to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%).[21][22]

-

Equilibration: The mixture is agitated (e.g., using a thermomixer) at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-24 hours) to allow it to reach equilibrium.[21][22]

-

Separation of Undissolved Solid: The sample is centrifuged at high speed or filtered to separate any undissolved solid from the saturated solution.[22][23]

-

Quantification: The concentration of this compound in the supernatant (the saturated solution) is determined using a suitable analytical method, such as UV-Vis spectrophotometry (at 261 nm) or HPLC, by comparing it to a standard curve.[22][23]

NMR Spectroscopy for Structural Characterization

¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically used, but may be optimized as needed.[24][25]

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the resulting spectra are analyzed to confirm the presence of all expected protons and carbons and to verify the structure of the molecule, including the stereochemistry.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).

-

Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or LC-MS). High-resolution mass spectrometry is preferred to obtain an accurate mass measurement.[26][27]

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and to confirm that its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of this compound.

Visualizations: Workflows and Logical Relationships

Workflow for Solid-Phase Synthesis of a this compound-Containing Oligonucleotide

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection and quantification of RNA 2'-O-methylation and pseudouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pivotal role of uridine modifications in the development of mRNA technology | Journal of Medical Science [jms.ump.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]

- 14. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. davjalandhar.com [davjalandhar.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. thinksrs.com [thinksrs.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 25. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. A mass spectrometry-based method for direct determination of pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to 2'-O-Methyluridine (Um) in mRNA and Non-Coding RNAs

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of the ribose moiety, is one of the most abundant and highly conserved post-transcriptional modifications found in a wide array of RNA species.[1][2][3] This modification, which can occur on any of the four nucleotides, plays a critical role in fine-tuning the structure and function of RNA. When this modification occurs on uridine, it is termed 2'-O-Methyluridine (Um). Historically studied in non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), the discovery of Um within messenger RNA (mRNA) has unveiled new layers of gene expression regulation and innate immune evasion. This guide provides an in-depth examination of the multifaceted functions of this compound in both mRNA and non-coding RNAs, details the experimental protocols used for its study, and presents key data in a structured format for clarity and comparison.

Core Functions of this compound Across RNA Species

The 2'-O-methylation of a ribonucleoside introduces a methyl group to the 2' hydroxyl of the ribose sugar.[1] This seemingly simple modification has profound biochemical consequences. It increases the hydrophobicity of the RNA, enhances the thermal stability of RNA duplexes by approximately 0.2 kcal/mol per modification, and protects the phosphodiester backbone from nuclease-mediated and alkaline hydrolysis.[1][2][4] The methyl group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices, thereby pre-organizing the RNA structure for specific interactions.[2][5]

The installation of Um is catalyzed by two main classes of enzymes:

-

snoRNA-guided methyltransferases: In eukaryotes and archaea, the box C/D small nucleolar ribonucleoprotein (snoRNP) complex is responsible for site-specific methylation of rRNAs and small nuclear RNAs (snRNAs).[4][6][7] The snoRNA component provides specificity by base-pairing with the target RNA, guiding the catalytic enzyme, Fibrillarin (FBL), to the correct nucleotide.[6][7][8]

-

Standalone methyltransferases: These are protein-only enzymes that recognize specific RNA sequences or structures. An important example is FTSJ3, which has been shown to methylate viral RNA.[2][9][10]

Function in Non-Coding RNAs

2'-O-methylation is widespread in stable non-coding RNAs, where it is crucial for their biogenesis, stability, and function.[11][12]

-

Ribosomal RNA (rRNA): Um and other 2'-O-methylations are abundant in rRNA, with over 100 sites in human ribosomes.[6][13] These modifications are clustered in functionally critical regions, such as the peptidyl transferase center and the decoding center.[6] Their primary roles include stabilizing the complex three-dimensional architecture of the ribosome, protecting it from degradation, and ensuring translational fidelity.[6][7][8][14] Recent evidence suggests that the pattern of rRNA methylation is not static; this "ribosome heterogeneity" may allow for specialized ribosomes to preferentially translate specific subsets of mRNAs, a concept known as the "ribosome filter hypothesis".[6] Downregulation of Fibrillarin, leading to reduced rRNA methylation, can impair ribosome biogenesis and function.[5]

-

Transfer RNA (tRNA): Um is frequently found in the anticodon loop of tRNA, particularly at the wobble position (position 34).[15][16] This modification is critical for accurate decoding of mRNA codons by preventing frameshifting and ensuring the correct amino acid is incorporated into the growing polypeptide chain.[15] The methyltransferase complex TRM7/FTSJ1 is responsible for these modifications.[4][15]

-

Small Nuclear and Nucleolar RNAs (snRNA/snoRNA): 2'-O-methylations are prevalent in snRNAs, which are core components of the spliceosome.[2][11][17] Here, they are thought to stabilize snRNA structure and modulate RNA-protein interactions essential for pre-mRNA splicing. SnoRNAs themselves can contain these modifications.[3]

-

Small Regulatory RNAs (miRNA/piRNA): In plants, 2'-O-methylation at the 3'-end of microRNAs (miRNAs) and small-interfering RNAs (siRNAs) protects them from degradation.[1] A similar stabilizing function is seen in animal PIWI-interacting RNAs (piRNAs).[1][2]

Function in Messenger RNA (mRNA)

The presence and function of Um in mRNA are context-dependent, occurring at both the 5' cap and internal positions.

-

The 5' Cap: A Hallmark of "Self" All eukaryotic mRNAs possess a 5' cap structure, which begins as a 7-methylguanosine (m7G) linked via a 5'-5' triphosphate bridge (Cap 0).[1][18] This structure is further methylated on the 2'-OH of the first transcribed nucleotide to form the Cap 1 structure.[1][18][19] This modification is a critical mechanism for the innate immune system to distinguish the body's own mRNA from foreign RNA, such as that from a viral infection.[9][18]

-

Innate Immune Evasion: Cytoplasmic pattern recognition receptors (PRRs) like RIG-I and MDA5 are sensors for viral RNA.[10][20] RNA lacking a Cap 1 structure is recognized as "non-self," triggering an interferon-based antiviral response.[18] The interferon-stimulated gene IFIT1 directly binds and inhibits the translation of RNAs lacking 2'-O-methylation at the cap.[18] Therefore, the Cap 1 modification is essential for cellular mRNAs to evade this immune surveillance.[2][18] This principle is fundamental to the design of modern mRNA vaccines, which incorporate Cap 1 structures to reduce immunogenicity and enhance protein expression.[19][21]

-

mRNA Stability: The Cap 1 methylation also protects mRNA from degradation by the decapping exoribonuclease DXO, which targets and degrades RNAs that lack this modification as a quality control step.[2]

-

-

Internal this compound: A Regulator of Translation and Stability More recently, Um has been identified at internal sites within the coding sequence and untranslated regions of cellular mRNAs.[2][8][22][23]

-

Inhibition of Translation: The presence of Um within a codon can significantly inhibit translation elongation.[8][22] The bulky methyl group is thought to create a steric clash with universally conserved monitoring bases (G530, A1492, A1493) in the ribosomal A-site.[8] This clash disrupts the proper recognition of the codon-anticodon helix, inhibiting GTP hydrolysis by elongation factor Tu (EF-Tu) and leading to the rejection of the incoming aminoacyl-tRNA.[8] This acts as a "brake" on translation, allowing for fine-tuning of protein output from a given mRNA.[22]

-

Enhancement of mRNA Stability: Contrary to its inhibitory effect on translation, internal 2'-O-methylation has been shown to promote mRNA stability and increase overall mRNA abundance.[23] Fibrillarin-mediated methylation is linked to increased expression levels of mRNAs, particularly those involved in cancer pathways.[23] This suggests a dual regulatory role where Um can uncouple mRNA levels from protein output.

-

Role in Viral Infection and Innate Immunity

The dichotomy between "self" and "non-self" RNA, largely defined by 2'-O-methylation, is a central battlefield in the host-virus arms race.

-

Viral Evasion Strategy: Many viruses that replicate in the cytoplasm have evolved mechanisms to methylate their own RNA to mimic host mRNAs and evade immune detection.[18] For instance, HIV-1 recruits the host TAR RNA-binding protein (TRBP) and the methyltransferase FTSJ3 to its RNA.[9][10] FTSJ3 then deposits 2'-O-methyl groups at specific sites on the viral genome, which prevents it from being sensed by MDA5 and thereby suppresses the type 1 interferon response.[9][20]

-

Therapeutic Exploitation: The immune-silencing property of Um is now widely exploited in drug development. Incorporating Um and other modified nucleosides (like pseudouridine) into synthetic siRNA or mRNA therapeutics is a standard strategy to:

-

Reduce activation of Toll-like receptors (TLRs) 7 and 8, which can recognize foreign RNA and trigger inflammatory cytokine production.[24][25][26]

-

Increase the stability and translational efficiency of mRNA-based vaccines and therapeutics.[21] Incorporation of Um into siRNAs targeting apolipoprotein B has been shown to decrease protein levels while preventing interferon production in human peripheral blood mononuclear cells.[27]

-

Quantitative Data Summary

The following tables summarize the qualitative and quantitative effects of this compound on various aspects of RNA function.

Table 1: Effect of this compound on RNA Stability and Structure

| RNA Type | Location of Um | Effect on Stability | Structural Impact | Reference |

| All RNA | Phosphodiester Backbone | Increases resistance to alkaline and nuclease hydrolysis | Favors C3'-endo ribose pucker; stabilizes A-form helices | [2][4] |

| mRNA | 5' Cap (Cap 1) | Protects from DXO decapping enzyme | Part of the cap recognition structure | [2] |

| mRNA | Internal Sites | Increases mRNA half-life and abundance | May alter local RNA secondary structure | [23] |

| ncRNA | General | Enhances overall structural integrity and longevity | Contributes to correct folding of complex structures (e.g., rRNA) | [6][14] |

Table 2: Effect of this compound on Biological Processes

| Process | RNA Type / Context | Effect of Um | Mechanism | Reference |

| Translation | mRNA (Internal Codon) | Inhibitory | Steric hindrance with ribosomal decoding center, impairing tRNA accommodation | [8][22] |

| Translation | rRNA | Fidelity / Regulation | Stabilizes ribosome structure; heterogeneity may allow for specialized translation | [6][7][8] |

| Innate Immunity | mRNA (5' Cap) | Evasion | Masks mRNA from recognition by RIG-I and IFIT1 as "self" | [2][18] |

| Innate Immunity | Viral RNA | Evasion | Viral hijacking of host enzymes (e.g., FTSJ3) to methylate viral RNA | [9][10][20] |

| Innate Immunity | Synthetic RNA | Suppression | Reduces activation of endosomal TLRs 7/8 | [24][25][26] |

| Splicing | snRNA | Modulation | Stabilizes snRNA structure within the spliceosome | [2][3] |

Key Experimental Protocols

The study of this compound relies on a set of specialized biochemical techniques to detect, map, and functionally characterize this modification.

Detection and Mapping of 2'-O-Methylation Sites

A. RiboMeth-Seq (High-Throughput Sequencing) This is a widely used method for transcriptome-wide, quantitative mapping of 2'-O-methylation sites, particularly in abundant RNAs like rRNA.[4]

-

Principle: The method leverages the resistance of 2'-O-methylated nucleotides to alkaline hydrolysis.

-

Methodology:

-

RNA Fragmentation: Purified RNA is subjected to controlled alkaline hydrolysis, which fragments the RNA at random positions, except where a 2'-O-methyl group is present.

-

Library Preparation: The resulting RNA fragments are converted into a cDNA library for high-throughput sequencing. This involves polyadenylation of the fragments, reverse transcription, and adapter ligation.

-

Sequencing & Analysis: The library is sequenced, and the reads are mapped back to the reference transcriptome. A 2'-O-methylation site is identified by a distinct gap in sequencing coverage, as the hydrolysis is blocked at that position. The degree of methylation can be quantified by analyzing the drop in coverage.[2]

-